Cas no 2763741-46-2 (Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)-)

本品は、(1S,2S)-2-(4-アミノフェニル)シクロプロパンカルボン酸メチルエステルの塩酸塩(1:1)であり、光学活性を有するシクロプロパン誘導体です。高い立体選択性と結晶性を示し、医薬品中間体としての応用が期待されます。塩酸塩形態により優れた安定性と溶解性を兼ね備え、有機合成反応における取り扱い性が向上しています。特に不斉合成やキラルビルディングブロックとしての利用に適しており、立体構造の制御が重要な創薬研究分野で有用性が認められています。分子内のシクロプロパン環が剛直な構造を形成するため、標的タンパク質との特異的相互作用が可能です。

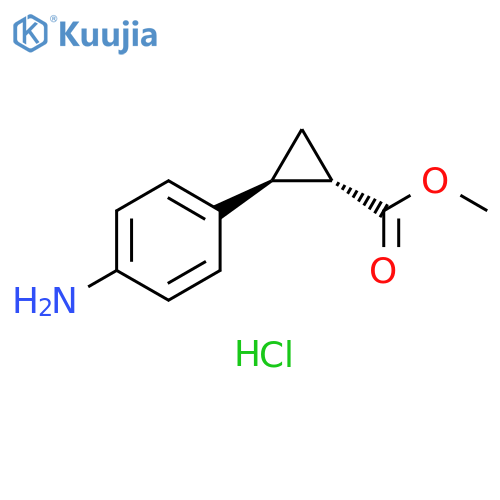

2763741-46-2 structure

商品名:Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)-

CAS番号:2763741-46-2

MF:C11H14ClNO2

メガワット:227.687362194061

CID:5560428

Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)-

-

- インチ: 1S/C11H13NO2.ClH/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1

- InChIKey: ZNRQYHMCZWYIAC-UXQCFNEQSA-N

- ほほえんだ: C([C@H]1C[C@@H]1C1C=CC(N)=CC=1)(=O)OC.Cl

Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR027X04-10g |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 10g |

$6359.00 | 2025-02-15 | |

| 1PlusChem | 1P027WRS-250mg |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 250mg |

$717.00 | 2024-05-07 | |

| Aaron | AR027X04-1g |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 1g |

$1497.00 | 2025-02-15 | |

| Aaron | AR027X04-100mg |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 100mg |

$537.00 | 2025-02-15 | |

| Enamine | EN300-37359377-0.05g |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 0.05g |

$249.0 | 2023-07-06 | |

| 1PlusChem | 1P027WRS-500mg |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 500mg |

$1094.00 | 2024-05-07 | |

| 1PlusChem | 1P027WRS-1g |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 1g |

$1385.00 | 2024-05-07 | |

| 1PlusChem | 1P027WRS-100mg |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 100mg |

$522.00 | 2024-05-07 | |

| Aaron | AR027X04-5g |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 5g |

$4295.00 | 2025-02-15 | |

| Aaron | AR027X04-2.5g |

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

2763741-46-2 | 95% | 2.5g |

$2913.00 | 2025-02-15 |

Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

2763741-46-2 (Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)-) 関連製品

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬